molecular formula C16H17NO2 B15284377 4-[(Mesitylimino)methyl]benzene-1,3-diol

4-[(Mesitylimino)methyl]benzene-1,3-diol

Cat. No.: B15284377
M. Wt: 255.31 g/mol
InChI Key: VALFVRSRQPMCBA-UHFFFAOYSA-N
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Description

4-[(Mesitylimino)methyl]benzene-1,3-diol is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a mesitylimino group attached to a benzene ring, which also bears two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Mesitylimino)methyl]benzene-1,3-diol typically involves the condensation of mesityl oxide with 1,3-dihydroxybenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Mesitylimino)methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(Mesitylimino)methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Mesitylimino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison: 4-[(Mesitylimino)methyl]benzene-1,3-diol is unique due to the presence of the mesitylimino group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)8-15(13)19/h4-9,18-19H,1-3H3

InChI Key

VALFVRSRQPMCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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